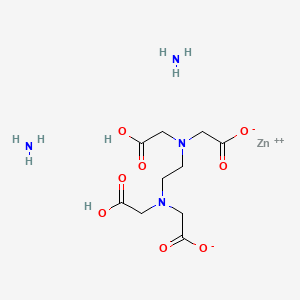
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Vue d'ensemble
Description
“2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” is a chemical compound with the molecular formula C3HBrF6 . It has a molecular weight of 230.93400 . The compound is liquid in physical form .
Synthesis Analysis
The synthesis of “2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” involves several steps. One of the synthetic routes involves the use of Hexafluoroisopropanol . Other synthetic routes involve the use of 1,1,2,2,3,3,4,4-Octafluorobutane and 1,1,1,3,3,3-Hexafluoropropane . The synthesis process has been documented in various scientific literature .Molecular Structure Analysis
The molecular structure of “2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” can be represented by the InChI code: 1S/C3HBrF6/c4-1(5,6)2(7,8)3(9,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” are complex and can involve multiple steps. For example, one reaction pathway involves the use of Hexafluoroisopropanol . Other reaction pathways involve the use of 1,1,2,2,3,3,4,4-Octafluorobutane and 1,1,1,3,3,3-Hexafluoropropane . These reactions have been documented in various scientific literature .Physical And Chemical Properties Analysis
“2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” has a density of 1.856 g/cm3 . It has a boiling point of 36.219ºC at 760 mmHg . The compound has a flash point of -24.293ºC .Applications De Recherche Scientifique
Catalyst-Transfer Polycondensation
In polymer science, 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane and related compounds have been investigated for their role in catalyst-transfer polycondensation mechanisms. This process leads to well-defined poly(3-hexylthiophene) with controlled molecular weights and low polydispersity, a critical aspect for creating advanced materials with precise properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Synthesis of Brominated Compounds
The compound has been utilized in the synthesis of brominated agents, such as in the preparation of propane 3-bromo-1-(triphenyl phosphonium) bromide, highlighting its utility as a brominating agent for unsaturated compounds. This application is significant for the development of new chemical reagents and materials (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2019).
Photodissociation Studies
Research has explored the photodissociation dynamics of closely related bromo-hexafluoropropanol compounds. These studies are vital for understanding the chemical behavior under specific conditions, contributing to the knowledge of chemical reaction mechanisms and potential applications in photochemistry (Indulkar, Saha, Upadhyaya, Kumar, Waghmode, Naik, & Bajaj, 2011).
Fire Suppression Applications
Investigations into the fire suppression efficiencies of bromoalkene/nitrogen gaseous mixtures have shown that compounds like 2-bromo-3,3,3 trifluoro-1-propene can significantly enhance the suppression effectiveness of inert gases. This research provides valuable insights into potential applications in safety and emergency response technologies (Zou, Vahdat, & Collins, 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of long-chain ethylene-(per)fluoroalkyl halide telomers .
Mode of Action
It’s worth noting that fluorinated compounds often exhibit unique properties due to the high electronegativity and small size of the fluorine atom, which can influence their interactions with targets .
Propriétés
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSXUJUWEOANEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338638 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
CAS RN |
754-43-8 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2-(trifluoromethyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

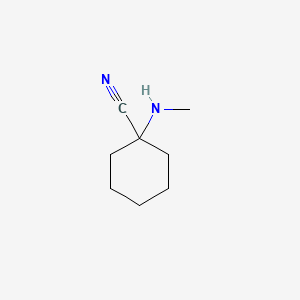
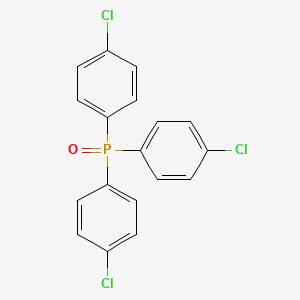

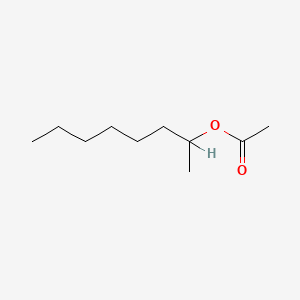
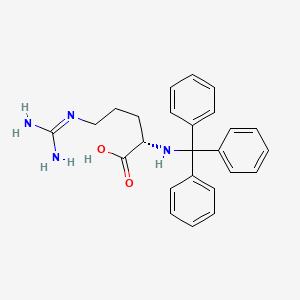
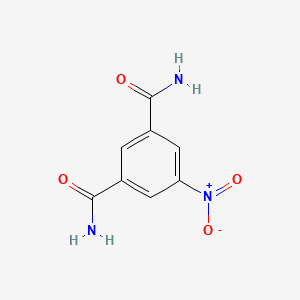
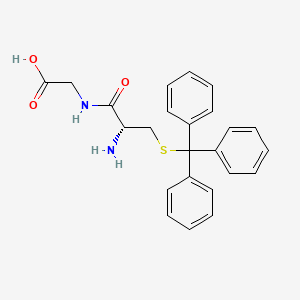
![Quinolinium, 1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propenyl]-, iodide](/img/structure/B1605358.png)

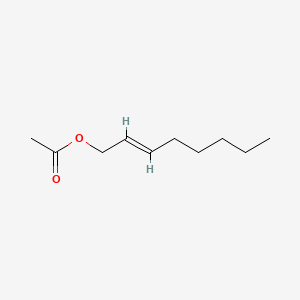
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)
![Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B1605365.png)

